molecular formula C5H6F3N3O B2927936 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 1343419-92-0

1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B2927936
CAS RN: 1343419-92-0
M. Wt: 181.118
InChI Key: MHXRAXSFWAVWBF-UHFFFAOYSA-N
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Description

The compound “1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a trifluoro group, and a propanol group. The exact structure would need to be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Drug Discovery

Triazoles, including derivatives like our compound of interest, are widely used in medicinal chemistry for drug discovery due to their unique properties such as stability and bioactivity. They often serve as core structures for developing new therapeutic agents .

Organic Synthesis

This compound can be used as a building block in organic synthesis to create various complex molecules. Its trifluoro group and triazole ring make it a versatile reagent for constructing diverse organic structures .

Polymer Chemistry

In polymer chemistry, such compounds can be utilized to modify polymers or create new polymer structures that have improved material properties like thermal stability or chemical resistance .

Supramolecular Chemistry

The triazole ring in this compound can act as a ligand in supramolecular assemblies, contributing to the design of novel molecular architectures through hydrogen bonding and metal coordination .

Bioconjugation

The compound’s functional groups allow for bioconjugation with biomolecules, which is useful in creating targeted drug delivery systems or for attaching probes for biological imaging .

Fluorescent Imaging

Due to its structural features, this compound may be involved in the development of fluorescent probes for imaging applications in biological systems, aiding in the visualization of cellular processes .

Materials Science

The unique properties of triazoles can be exploited in materials science to develop new materials with specific desired characteristics such as conductivity or porosity .

Vibrational Spectral Analysis

The trifluoro group in this compound makes it suitable for vibrational spectral analysis studies, which are important for understanding molecular interactions and dynamics .

Each application mentioned above represents a field where “1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” could potentially make significant contributions. The compound’s unique structure allows for a wide range of uses across different areas of scientific research.

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application MilliporeSigma - 1,1,1-Trifluoro-2-propanol MilliporeSigma - 1,1,1-Trifluoro-2-propanol

properties

IUPAC Name

1,1,1-trifluoro-3-(1,2,4-triazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)4(12)1-11-3-9-2-10-11/h2-4,12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXRAXSFWAVWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343419-92-0
Record name 1,1,1-trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
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